2,6-dichloro-3-iodoBenzoic acid
Description
Significance of Halogenated Benzoic Acid Scaffolds in Organic Synthesis
Halogenated benzoic acids are a cornerstone in the field of organic synthesis, serving as versatile building blocks for the construction of more complex molecules. The presence of halogen atoms on the benzoic acid ring provides synthetic "handles" that can be exploited in a variety of chemical transformations.
Halogen atoms, particularly chlorine, bromine, and iodine, are excellent leaving groups in nucleophilic substitution reactions and are key participants in a wide array of cross-coupling reactions. Seminal reactions such as the Suzuki, Heck, and Sonogashira couplings often employ halogenated aromatic compounds to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Furthermore, the electronic nature of the halogen substituents significantly influences the reactivity of the benzoic acid ring. Halogens are electron-withdrawing groups, which can affect the acidity of the carboxylic acid and direct the regioselectivity of further electrophilic aromatic substitution reactions. vedantu.comlibretexts.org The steric bulk of the halogens, especially in ortho-substituted benzoic acids, can also play a crucial role in controlling the conformation of the molecule and influencing the stereochemical outcome of reactions. researchgate.netkhanacademy.org
The diverse substitution patterns possible on the benzoic acid core allow for the fine-tuning of a molecule's physical and chemical properties. This modularity is highly desirable in drug discovery and materials science, where precise control over a compound's architecture is essential for achieving the desired biological activity or material properties. mdpi.comacs.org For instance, halogenated benzoic acids are known precursors to various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibacterial agents. mdpi.comsemanticscholar.org
| Related Halogenated Benzoic Acid | Significance/Application |
| 2,6-Dichlorobenzoic acid | Used in the synthesis of the Lux-S enzyme inhibitor and is a metabolite of the herbicide dichlobenil. chemicalbook.comnih.gov |
| ortho-Halogenated Benzoic Acids | Serve as precursors for agrochemicals and pharmaceuticals, such as the synthesis of Diclofenac from 2-chlorobenzoic acid. mdpi.com |
| 2,4,5-Trifluorobenzoic acid | A precursor for quinolonecarboxylic acid derivatives with antibacterial activity. |
Overview of the Research Landscape for 2,6-Dichloro-3-iodobenzoic Acid
Direct and extensive research dedicated solely to this compound is limited in readily accessible scientific databases. However, the research landscape for polysubstituted benzoic acids, in general, is vibrant and provides a strong basis for understanding the potential areas of interest for this specific compound.
The synthesis of polysubstituted benzoic acids often involves multi-step sequences that can include halogenation, nitration, reduction, and diazotization reactions starting from simpler precursors. The synthesis of related compounds, such as 2,6-dichlorobenzoic acid, can be achieved through the chlorination of benzoic acid or the oxidation of 2,6-dichlorotoluene. chemicalbook.com The introduction of an iodine atom can be accomplished through various iodination methods, including the use of iodine in the presence of an oxidizing agent or through Sandmeyer-type reactions on an appropriate amino-substituted precursor. The specific regiochemistry of this compound presents a synthetic challenge, requiring careful control of directing group effects.
Given its structure, this compound would be a valuable intermediate for several reasons:
Orthogonal Reactivity: The presence of both chlorine and iodine atoms offers the potential for selective functionalization. The carbon-iodine bond is generally more reactive in cross-coupling reactions than the carbon-chlorine bond, allowing for sequential modifications at different positions on the ring.
Access to Highly Substituted Systems: As a tri-substituted benzoic acid, it provides a scaffold for the synthesis of highly functionalized aromatic compounds that would be difficult to access through other means. These complex structures are often sought after in medicinal chemistry and materials science for their unique properties.
Probing Structure-Activity Relationships: In a research context, the compound could be used to systematically probe the effects of halogen substitution patterns on the biological activity or physical properties of a larger molecule.
While detailed research findings on this compound are not abundant, the established importance of the halogenated benzoic acid scaffold in organic synthesis and medicinal chemistry strongly suggests its potential as a valuable, albeit under-explored, chemical entity. Future research may yet uncover specific applications for this uniquely substituted molecule.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3Cl2IO2 |
|---|---|
Molecular Weight |
316.90 g/mol |
IUPAC Name |
2,6-dichloro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H3Cl2IO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) |
InChI Key |
NVGRGYGNSDAGMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)Cl)I |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dichloro 3 Iodobenzoic Acid
Direct Halogenation Approaches to Substituted Benzoic Acids
Direct halogenation of a benzoic acid precursor is a primary strategy for introducing the required chlorine and iodine atoms onto the aromatic ring. This approach relies heavily on the principles of electrophilic aromatic substitution.
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry used to attach substituents to aromatic systems. wikipedia.org For benzoic acid, the carboxyl group is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position. youtube.comwikipedia.org
Chlorination: The introduction of chlorine atoms onto a benzene (B151609) ring typically involves the use of molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.comyoutube.com The catalyst polarizes the Cl-Cl bond, creating a highly electrophilic chlorine species that is then attacked by the aromatic ring. masterorganicchemistry.com One common method for producing 2,6-dichlorobenzoic acid, a potential precursor, is the chlorination of benzoic acid using catalysts like phosphorus pentachloride. chemicalbook.com
Iodination: Iodination of aromatic rings is generally more challenging than chlorination or bromination because iodine is the least reactive halogen. libretexts.org Therefore, the reaction requires an activating agent or an oxidant to generate a more potent electrophilic iodine species, often represented as I⁺. masterorganicchemistry.comlibretexts.org Common reagents for iodination include mixtures of iodine with an oxidizing agent like nitric acid, hydrogen peroxide, or copper(II) chloride. youtube.comlibretexts.org For deactivated substrates like benzoic acid, powerful iodinating systems such as iodine mixed with potassium iodate (B108269) in concentrated sulfuric acid may be employed. wikipedia.org
The synthesis of 2,6-dichloro-3-iodobenzoic acid would likely involve the iodination of 2,6-dichlorobenzoic acid. In this case, the two existing chlorine atoms, being ortho-, para- directors, would work in concert to direct the incoming iodine electrophile to the C3 or C5 position.
| Halogenation Type | Reagents | Catalyst/Oxidant | Notes | Reference |
|---|---|---|---|---|
| Chlorination | Cl₂ | FeCl₃, AlCl₃, ZnCl₂ | Standard method for activating chlorine for reaction with aromatic rings. | wikipedia.org |
| Chlorination | - | Phosphorus pentachloride, Thionyl chloride | Used for the synthesis of 2,6-dichlorobenzoic acid from benzoic acid. | chemicalbook.com |
| Iodination | I₂ | HNO₃, H₂O₂ | An oxidizing agent is required to generate the electrophilic iodine species (I⁺). | wikipedia.orgyoutube.comlibretexts.org |
| Iodination | N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Provides mild conditions for iodination of activated or moderately deactivated rings. | organic-chemistry.org |
| Iodination | I₂ / KI | NaIO₄ / H₂SO₄ | A powerful system for iodinating strongly deactivated aromatic rings. | organic-chemistry.org |
Achieving the specific 2,6-dichloro-3-iodo substitution pattern requires precise regioselective control. The directing effects of the substituents on the benzoic acid ring are paramount. The carboxyl group directs incoming electrophiles to the meta positions (C3 and C5), while halogen substituents direct to the ortho and para positions. youtube.comembibe.com
A logical synthetic route would start with a molecule that already contains some of the required substituents, guiding the subsequent reactions. For instance, starting with 2,6-dichlorobenzoic acid simplifies the challenge. The two chlorine atoms at the C2 and C6 positions sterically hinder the carboxyl group and electronically direct the subsequent iodination to the available C3 and C5 positions.
Advanced methods for achieving regioselectivity include directed ortho-metalation, where a functional group directs the deprotonation and subsequent functionalization of an adjacent position. While highly effective for introducing substituents at the C2 position of benzoic acid, this strategy is less direct for substitution at the C3 position. google.comresearchgate.net Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective halogenation of arenes, offering pathways that can be complementary to traditional electrophilic substitution. organic-chemistry.orgresearchgate.net
Functional Group Interconversion and Derivatization Routes to this compound
An alternative to direct halogenation of a benzoic acid involves synthesizing a precursor molecule with the desired halogen substitution pattern and then converting a different functional group into the carboxylic acid moiety.
The oxidation of an aldehyde to a carboxylic acid is a robust and high-yielding transformation in organic synthesis. A plausible pathway to this compound is through the oxidation of 2,6-dichloro-3-iodobenzaldehyde. This method circumvents the challenges of controlling regioselectivity during the halogenation of benzoic acid itself. The synthesis of the precursor aldehyde can be achieved through various routes, followed by a final oxidation step.
Common oxidizing agents for this conversion are strong and effective. Potassium permanganate (B83412) (KMnO₄) and chromic acid are classic reagents for this purpose. chemicalbook.com A patent describes the synthesis of 2,6-dichlorobenzoic acid via the oxidation of 2,6-dichlorobenzaldehyde, showcasing the industrial applicability of this route. google.com
| Oxidizing Agent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Aqueous, basic or acidic, often with heating | A strong, inexpensive, and common oxidant. | chemicalbook.com |
| Chromic acid (H₂CrO₄) | Generated in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄ in acetone (B3395972) (Jones oxidation) | A powerful and efficient oxidant. | embibe.com |
| Silver(I) oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' reagent) | A mild oxidant, often used as a qualitative test for aldehydes. | - |
| Hydrogen peroxide (H₂O₂) | Often used with a catalyst | A greener oxidizing agent. | - |
Hydrolysis of Nitriles: A nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Therefore, if 2,6-dichloro-3-iodobenzonitrile is accessible, its hydrolysis would yield the target acid. Nitriles themselves are often prepared from aryl halides via nucleophilic substitution or Sandmeyer reaction of an aniline (B41778) derivative. embibe.com
Carbonation of Organometallic Reagents: This classic method involves forming a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) from an aryl halide, followed by reaction with carbon dioxide (CO₂). The resulting carboxylate salt is then protonated with acid to give the carboxylic acid. youtube.com For example, 1,3-dichloro-2-iodobenzene (B150626) could potentially be converted into an organometallic species, which would then be carboxylated. Careful control of reaction conditions is necessary to prevent side reactions.
Green Chemistry Approaches in the Synthesis of Halogenated Benzoic Acids
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. wjpmr.com In the context of synthesizing halogenated benzoic acids, these principles can be applied to reduce waste and avoid hazardous substances.
Key green chemistry strategies include:
Use of Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids is a major goal. Some halogenation reactions can be performed in aqueous media, which reduces environmental impact. researchgate.netbrazilianjournals.com.br For example, an efficient method for producing benzene from benzoic acid has been demonstrated using subcritical water. rsc.org
Catalysis: The use of catalysts is inherently green as it reduces the amount of reagents needed and can enable more efficient reaction pathways. wjpmr.com This includes developing recyclable catalysts to minimize waste. rsc.org Photocatalysis using visible light, for instance, has been applied to the decarboxylative halogenation of carboxylic acids, offering a milder and more sustainable approach. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Reactions like C-H activation are highly atom-economical as they avoid the need for pre-functionalized substrates.
Renewable Feedstocks: There is growing interest in using renewable resources, such as lignin-based benzoic acid derivatives, as starting materials for the synthesis of valuable chemicals, including active pharmaceutical ingredients. rsc.org
By integrating these approaches, the synthesis of complex molecules like this compound can be made more sustainable and efficient.
Solvent-Free Methods and Mechanochemical Synthesis
The pursuit of environmentally benign chemical processes has led to the exploration of solvent-free and mechanochemical approaches for the synthesis of various compounds, including halogenated benzoic acids. These methods aim to reduce or eliminate the use of hazardous organic solvents, thereby minimizing waste generation and environmental impact.
Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical energy (e.g., grinding or milling), represents a significant green chemistry approach. For the synthesis of iodo-pyrimidines, a related class of halogenated heterocycles, a solvent-free method employing mechanical grinding has been successfully developed. guidechem.com This process utilizes solid iodine and silver nitrate (B79036) as the iodinating system and proceeds via grinding in a mortar and pestle, leading to high yields in a short reaction time. guidechem.com
However, the applicability of such mechanochemical methods to the synthesis of this compound is not straightforward. Research into piezoelectric-driven mechanochemical halogenation via ball milling for Sandmeyer reactions revealed that benzoic acid derivatives were unreactive under the studied conditions. acs.org This suggests that the electronic nature and reactivity of the benzoic acid scaffold may present challenges for certain mechanochemical activation pathways.
Another solvent-free approach involves the use of solid-state reagents. For instance, the iodination of hydroxylated aromatic aldehydes and ketones has been achieved by grinding the substrates with iodine and iodic acid at room temperature. This method is noted for its simplicity, high yields, and environmentally friendly nature. While this specific application is for phenolic compounds, it highlights the potential of solvent-free iodination using an iodine/iodic acid system, which could theoretically be adapted for 2,6-dichlorobenzoic acid.
While dedicated solvent-free or mechanochemical methods for the direct synthesis of this compound are not prominently documented, the principles established in the synthesis of other halogenated aromatics provide a foundation for future research in this area. The primary challenge remains in overcoming the deactivating effects of the chlorine and carboxylic acid groups on the aromatic ring within a solid-state reaction environment.
Sustainable Catalysis in Halogenation Reactions
Sustainable catalysis in halogenation reactions focuses on the use of environmentally friendly catalysts and reaction conditions to minimize waste and avoid toxic reagents. The direct C-H iodination of benzoic acids is an area of active research, with several catalytic systems being developed to improve efficiency and selectivity.
One notable advancement is the use of iridium(III) complexes for the ortho-iodination of benzoic acids. nih.gov This catalytic method operates under mild conditions, is tolerant of air and moisture, and does not require additives like bases or silver salts, which enhances its atom economy and functional group tolerance. nih.gov The reaction proceeds via a proposed Ir(III)/Ir(V) catalytic cycle. nih.gov Although this method demonstrates high selectivity for the ortho position, its direct application to synthesize this compound, where the iodine is introduced at a meta position relative to the carboxyl group, would not be effective. However, it showcases the potential of transition metal catalysis for the selective halogenation of benzoic acids.
Another approach to sustainable halogenation involves the use of oxidizing agents to generate the electrophilic iodine species in situ, thus avoiding the use of molecular halogens. A well-established method for the iodination of deactivated arenes, including halobenzenes and benzoic acid, utilizes iodic acid (HIO₃) as the iodinating reagent in a mixture of glacial acetic acid, acetic anhydride, and concentrated sulfuric acid. researchgate.net This method is effective for substrates that are otherwise difficult to halogenate. The active iodinating agent is believed to be a protonated form of iodic acid. researchgate.net The reaction initially forms an iodine(V) intermediate, which is then reduced to the corresponding aryl iodide. researchgate.net
The general procedure for this type of reaction involves:
Suspending the aromatic substrate and iodic acid in a mixture of acetic acid and acetic anhydride.
Cooling the mixture and slowly adding concentrated sulfuric acid while maintaining a low temperature.
Stirring the reaction at controlled temperatures for several hours.
Quenching the reaction in an aqueous solution of a reducing agent, such as sodium sulfite, to convert the intermediate to the final iodoarene. researchgate.net
This method, while effective, involves the use of strong acids and requires careful temperature control.
Flavin-dependent halogenases are enzymes that can regioselectively halogenate aromatic compounds in aqueous solutions at ambient temperatures and neutral pH, using benign halide salts. This biocatalytic approach represents a highly sustainable and green method for halogenation. While specific halogenases for the synthesis of this compound have not been reported, the field of enzyme engineering holds promise for developing biocatalysts tailored for specific halogenation reactions in the future.
The following table summarizes key aspects of different sustainable approaches to the iodination of benzoic acids:
| Method | Catalyst/Reagent | Position Selectivity | Advantages | Limitations for this compound |
| Iridium Catalysis | Iridium(III) complex | Ortho | Mild conditions, no additives, high yield | Incorrect regioselectivity |
| Iodic Acid Iodination | HIO₃/H₂SO₄ | Meta/Para (deactivated rings) | Effective for deactivated arenes | Use of strong acids, not strictly catalytic |
| Biocatalysis | Halogenase enzymes | Highly specific | Green conditions, high selectivity | Specific enzyme not available |
Advanced Spectroscopic and Structural Characterization of 2,6 Dichloro 3 Iodobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a fundamental tool for the structural determination of 2,6-dichloro-3-iodobenzoic acid, offering detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopic Analysis
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. libretexts.org Key signals include those for the carboxylic acid carbon, the carbons bearing the halogen atoms, and the protonated aromatic carbons. The carboxyl carbon is typically observed significantly downfield, often in the range of 165-175 ppm, due to the deshielding effect of the two oxygen atoms. docbrown.info The carbons attached to the electronegative chlorine and iodine atoms would also exhibit distinct chemical shifts. While a specific spectrum for this compound is not provided, data for related compounds like 2-iodobenzoic acid and 3,4-dichlorobenzoic acid show aromatic carbons resonating in the approximate range of 120-140 ppm. chemicalbook.comspectrabase.com
Table 1: Representative ¹³C NMR Chemical Shift Ranges for Functional Groups in Substituted Benzoic Acids
| Functional Group | Chemical Shift Range (ppm) |
| Carboxylic Acid (C=O) | 165-175 |
| Aromatic C-I | ~90-100 |
| Aromatic C-Cl | ~125-135 |
| Aromatic C-H | ~120-140 |
| Aromatic C-COOH | ~130-140 |
Note: The exact chemical shifts for this compound will be influenced by the combined electronic effects of all substituents.
Advanced NMR Techniques for Comprehensive Assignment
To unambiguously assign all proton and carbon signals, especially in complex molecules, advanced 2D NMR techniques are employed. ipb.pt Experiments such as Correlation Spectroscopy (COSY) establish correlations between coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques are instrumental in differentiating between the aromatic protons and assigning the corresponding carbon signals in the complexly substituted ring of this compound.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups and bonding arrangements within the this compound molecule.
Analysis of Characteristic Functional Group Vibrations
The FT-IR and Raman spectra of this compound are expected to display characteristic absorption bands for its functional groups. libretexts.org The carboxylic acid group will give rise to a broad O-H stretching vibration, typically in the region of 2500-3300 cm⁻¹, and a strong C=O stretching vibration around 1700 cm⁻¹. researchgate.netchemicalbook.com The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The vibrations associated with the carbon-halogen bonds are also significant. The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ range, while the C-I stretching vibration is expected at a lower frequency, generally between 500 and 600 cm⁻¹. ias.ac.in
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
| Aromatic Ring | C-H stretch | >3000 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Aryl Halide | C-Cl stretch | 600-800 |
| Aryl Halide | C-I stretch | 500-600 |
In-situ FT-IR Spectroscopy for Mechanistic Insights
While no specific studies utilizing in-situ FT-IR spectroscopy for this compound were found, this technique holds significant potential for investigating its reactivity and mechanistic pathways. By monitoring the vibrational spectrum in real-time as a reaction progresses, one could observe the disappearance of reactant peaks and the emergence of intermediate and product bands. This would provide dynamic information about reaction kinetics and help to elucidate the roles of the various functional groups during chemical transformations.
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry stands as a cornerstone technique for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of a molecule. By providing highly accurate mass measurements, HRMS can differentiate between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would be utilized to confirm its molecular formula, C7H3Cl2IO2. The exact mass is calculated based on the most abundant isotopes of each element.
This technique is particularly crucial in distinguishing the target compound from other potential isomers or impurities. The precision of HRMS allows for the confident assignment of the molecular formula, which is a critical first step in structural characterization.
X-ray Crystallography and Polymorphism Studies of Halogenated Benzoic Acids
X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. For halogenated benzoic acids, this technique reveals not only the molecular structure but also the intricate network of intermolecular interactions that govern the crystal packing. mdpi.comnih.gov The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is also critical, as different polymorphs can exhibit distinct physical properties. nih.gov
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic coordinates within a crystal lattice. mdpi.com This powerful technique can definitively establish the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule. For halogenated benzoic acids, SCXRD studies provide detailed information on how the molecules arrange themselves in the solid state, which is often influenced by a combination of hydrogen bonds and halogen bonds. nih.govacs.org The resulting crystal structure offers a detailed map of the molecule, confirming the substitution pattern on the benzene (B151609) ring and the geometry of the carboxylic acid group.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. units.it It is particularly useful for identifying crystalline phases, assessing sample purity, and studying polymorphism. nih.govresearchgate.net In the context of this compound, PXRD can be used to obtain a characteristic diffraction pattern, or "fingerprint," of the crystalline material. researchgate.net This pattern can then be compared to patterns simulated from single-crystal data to confirm the phase identity. Furthermore, variable-temperature PXRD can be employed to investigate potential phase transitions or the formation of different polymorphic forms under varying thermal conditions. nih.gov
Reactivity and Mechanistic Studies of 2,6 Dichloro 3 Iodobenzoic Acid and Its Analogues
Nucleophilic Aromatic Substitution Reactions on the Halogenated Aromatic Ring
The halogenated aromatic ring of 2,6-dichloro-3-iodobenzoic acid is generally deactivated towards nucleophilic aromatic substitution (SNAr) due to the electron-donating character of the halogens. However, the presence of the electron-withdrawing carboxylic acid group can facilitate such reactions under certain conditions. Studies on analogous compounds, such as di- and trichlorinated benzamides and benzenediazonium (B1195382) ions, have provided insights into these transformations. For instance, research on the reactions of 2,4-dichloro-6-iodo- and 2,6-dichloro-4-iodo-benzenediazonium ions in aqueous hydrochloric acid has shed light on the relative reactivity of halogen substituents on a polysubstituted benzene (B151609) ring. documentsdelivered.com In the context of this compound, the iodine atom is the most likely site for nucleophilic attack due to the weaker carbon-iodine bond compared to the carbon-chlorine bonds. The two ortho-chloro substituents create significant steric hindrance around the carboxylic acid group, which can influence the regioselectivity of substitution reactions.
Metal-Halogen Exchange and Cross-Coupling Reactions
The presence of three halogen atoms on the aromatic ring of this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures. The differential reactivity of the C-I and C-Cl bonds is a key feature that can be exploited for selective functionalization.
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of aryl halides. youtube.com The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound, and the Heck reaction, the coupling of an aryl halide with an alkene, are particularly noteworthy. yonedalabs.comwikipedia.org
The general mechanism for these reactions involves a catalytic cycle comprising three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (in Suzuki-Miyaura) or migratory insertion (in Heck), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org
In the case of this compound, the significantly weaker C-I bond compared to the C-Cl bond allows for highly regioselective cross-coupling reactions at the 3-position. This chemoselectivity has been observed in related polyhalogenated systems. For example, the Suzuki-Miyaura cross-coupling of 9-benzyl-6-chloro-2-iodopurine with phenylboronic acid selectively yields the 2-phenyl derivative, demonstrating the preferential reactivity of the C-I bond. researchgate.net Similarly, a highly regioselective tandem α-arylation/intramolecular O-arylation of 5-substituted-1,2,3-triiodobenzenes to form 7-iodobenzo[b]furans initiates exclusively at the least sterically hindered C-I bond. nih.gov
A proposed catalytic cycle for the regioselective Suzuki-Miyaura coupling of this compound is depicted below:
Oxidative Addition: The Pd(0) catalyst selectively inserts into the C-I bond of this compound.
Transmetalation: The resulting Pd(II) complex reacts with the organoboron reagent (e.g., a boronic acid) in the presence of a base.
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
The Heck reaction with this compound would also be expected to occur selectively at the C-I bond, leading to the formation of a 3-alkenyl-2,6-dichlorobenzoic acid. organic-chemistry.org The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. fishersci.co.uk
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 9-Benzyl-6-chloro-2-phenylpurine | researchgate.net |
| Heck | Iodobenzene | Styrene | PdCl2, K2CO3 | Stilbene | wikipedia.org |
| Domino α-arylation/O-arylation | 1,2,3-Triiodobenzene derivative | Benzylketone | Pd(PPh3)4, Cs2CO3 | 7-Iodobenzo[b]furan derivative | nih.gov |
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide a valuable alternative to palladium-based methods for the formation of C-O, C-N, and C-S bonds. wikipedia.org The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org The Ullmann condensation, a related transformation, couples an aryl halide with an alcohol, amine, or thiol to form the corresponding ether, amine, or thioether. wikipedia.orgmdpi.com
These reactions typically require high temperatures and stoichiometric amounts of copper, although modern protocols often utilize catalytic amounts of copper with the aid of ligands. nih.gov For this compound, the C-I bond would be the primary site of reaction in an Ullmann-type coupling. The presence of ortho substituents can influence the reaction rate. For example, an "ortho-effect" has been observed in the ligand-free Ullmann O-arylation of o-chlorotrifluoroacetanilides with phenols, where the ortho substituent facilitates the coupling. nih.gov
A plausible mechanism for the Ullmann condensation involves the formation of a copper(I) alkoxide, amide, or thiolate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination. wikipedia.org
Table 2: Examples of Copper-Catalyzed Ullmann-Type Reactions
| Reaction Type | Aryl Halide | Nucleophile | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| O-Arylation | 2,x-Dihalopyridines | Phenols | CuI/TMEDA | 2-Aryloxypyridines | nih.gov |
| N-Arylation | Aryl bromides | N-Heterocycles | CuI/Acylhydrazine ligand | N-Arylheterocycles | nih.gov |
| Hydroxylation | 2-Chlorobenzoic acid | Water | CuI/Pyridine-2-aldoxime | Salicylic acid derivative | nih.gov |
Oxidative and Reductive Transformations of the Carboxylic Acid Group
The carboxylic acid functionality of this compound can undergo a range of oxidative and reductive transformations. rsc.org While oxidation of the already highly oxidized carboxyl carbon is challenging, reduction to aldehydes or alcohols is a common and synthetically useful transformation.
The reduction of carboxylic acids to primary alcohols is readily achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or diborane (B8814927) (B2H6). libretexts.org These reagents, however, are generally not selective and will reduce other functional groups present in the molecule.
The selective reduction of a carboxylic acid to an aldehyde is a more delicate transformation. One strategy involves the use of B(C6F5)3 as a catalyst for the hydrosilylation of the carboxylic acid to a disilyl acetal, which can then be hydrolyzed to the corresponding aldehyde under acidic conditions. nih.gov Another versatile method involves the conversion of the carboxylic acid to an S-2-pyridyl thioester. This intermediate can then be selectively reduced to the aldehyde using a nickel catalyst and a silane, or to the alcohol using sodium borohydride. rsc.org These methods offer the advantage of mild reaction conditions and high functional group tolerance.
Table 3: Methods for the Selective Reduction of Carboxylic Acids
| Transformation | Reagent/Catalyst System | Intermediate | Product | Reference |
|---|
Mechanistic Investigations of Reactions Involving this compound
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For the cross-coupling reactions of this compound, mechanistic studies on related systems provide valuable insights.
DFT (Density Functional Theory) calculations on the Cu/Pd-catalyzed decarboxylative cross-coupling of benzoates with aryl halides have suggested that both the decarboxylation and transmetalation steps can have comparable energy barriers, challenging the previous belief that decarboxylation is solely rate-determining. ruhr-uni-bochum.de These studies also highlight the potential role of bimetallic Cu-Pd complexes in the catalytic cycle.
For palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings, the mechanism is generally well-established to proceed through a Pd(0)/Pd(II) catalytic cycle. libretexts.orglibretexts.org However, the pre-activation of the Pd(II) precatalyst to the active Pd(0) species is a critical initial step. libretexts.org Furthermore, detailed mechanistic studies have proposed alternative pathways for the oxidative addition of aryl halides to palladium catalysts, involving an anionic Pd-species where the aryl halide coordinates to the palladium via the halide atom. ruhr-uni-bochum.de
In the context of nucleophilic aromatic substitution, studies on the reactions of substituted benzenediazonium ions provide a basis for understanding the factors that influence the regioselectivity and reactivity of halogen displacement on the aromatic ring. documentsdelivered.com
Reaction Pathway Elucidation and Transition State Analysis
The elucidation of reaction pathways and the analysis of transition states for this compound are primarily informed by computational studies and mechanistic investigations of similarly substituted benzoic acid derivatives. While specific research focusing exclusively on the transition states of this compound is limited in publicly available literature, general principles of physical organic chemistry and computational studies on analogous systems provide a strong basis for understanding its reactivity.
Reactions involving the carboxylic acid group, such as esterification, typically proceed through well-established mechanisms. For instance, the Fischer esterification of benzoic acid and its derivatives in the presence of an acid catalyst involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the ester. For substituted benzoic acids, the electronic nature of the substituents can influence the rates of these steps by affecting the electron density of the carboxyl group.
Computational studies, often employing density functional theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving substituted aromatics. These studies calculate the energies of reactants, products, intermediates, and, crucially, transition states. For example, in nucleophilic aromatic substitution (SNAr) reactions, which could potentially occur on the highly halogenated ring of this compound, computational models can predict whether the reaction proceeds through a stepwise mechanism involving a stable Meisenheimer complex or a concerted mechanism. The geometry and energy of the transition state in such reactions are highly dependent on the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring.
In the context of reactions like the iridium-catalyzed ortho-C–H activation/iodination of benzoic acids, mechanistic investigations suggest a potential pathway involving a rate-limiting metalation step followed by iodination, possibly through an Ir(III)/Ir(V) catalytic cycle. acs.org While this applies to the introduction of an iodine atom, similar principles of directed metalation could be involved in other functionalizations of the aromatic ring of this compound.
Influence of Halogen Substituents on Reactivity and Selectivity
The positions of the halogen atoms are critical in determining the regioselectivity of reactions. The two chlorine atoms at the ortho positions (2 and 6) and the iodine atom at the meta position (3) relative to the carboxylic acid group create a unique substitution pattern that influences both the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Ortho Effect: The presence of substituents at the ortho position to a carboxyl group on a benzene ring generally leads to an increase in the acidity of the benzoic acid, a phenomenon known as the "ortho effect". acs.org This is attributed to steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene ring. This twisting reduces the resonance interaction between the carboxyl group and the phenyl ring, thereby increasing the acidity. acs.org In this compound, the two ortho chlorine atoms are expected to cause a significant ortho effect, making it a stronger acid than benzoic acid itself.
The table below provides the pKa values for benzoic acid and some of its halogen-substituted derivatives to illustrate the impact of halogen substitution on acidity.
| Compound Name | pKa |
| Benzoic acid | 4.20 |
| 2-Chlorobenzoic acid | 2.94 |
| 3-Chlorobenzoic acid | 3.83 |
| 4-Chlorobenzoic acid | 3.99 |
| 2,6-Dichlorobenzoic acid | 1.63 |
| 3-Iodobenzoic acid | 3.86 |
Directing Effects in Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the carboxyl group is a deactivating and meta-directing group. However, the halogen substituents, while also deactivating, are ortho- and para-directing. masterorganicchemistry.com The interplay of these directing effects in this compound would lead to complex regiochemical outcomes. Any potential electrophilic attack would be disfavored due to the strong deactivation by both the carboxyl group and the three halogens. The remaining unsubstituted positions (4 and 5) are meta to the carboxyl group and are also influenced by the electronic effects of the adjacent halogens.
Applications of 2,6 Dichloro 3 Iodobenzoic Acid in Organic Synthesis
2,6-Dichloro-3-iodobenzoic Acid as a Versatile Synthetic Building Block
Organic building blocks are fundamental molecular units used for the construction of more complex chemical structures. chemicalbook.com The utility of this compound as a synthetic building block stems from its densely functionalized aromatic core, which can be elaborated through various synthetic operations.
The rigid, pre-functionalized benzene (B151609) ring of this compound serves as an ideal scaffold or template upon which more complex molecular architectures can be assembled. The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. The defined spatial arrangement of the chloro, iodo, and carboxyl groups on the aromatic ring allows for the regioselective introduction of new substituents, leading to the creation of diverse and intricate three-dimensional structures. This controlled elaboration is crucial in the synthesis of novel materials and compounds with specific structural requirements. While specific industrial applications are not widely documented, its structure is analogous to other halogenated benzoic acids used in the synthesis of complex organic molecules.
Halogenated aromatic compounds are of significant interest in medicinal chemistry, with chlorine-containing molecules being prominent in a large number of FDA-approved drugs. nih.gov Polysubstituted benzoic acids, in particular, are key intermediates in the synthesis of many pharmaceutical agents. For instance, related molecules like 2-chloro-5-iodobenzoic acid are utilized in the synthesis of modern hypoglycemic medicines. google.comgoogle.com Similarly, 2-methyl-5-iodobenzoic acid is an important intermediate for SGLT2 inhibitors, a class of diabetes medication. epo.org Given these precedents, this compound represents a potential precursor for advanced pharmaceutical intermediates. Its three reactive sites can be selectively modified to build the complex molecular frameworks required for biologically active compounds.
Derivatization Strategies for this compound
Derivatization involves the chemical modification of a compound to produce a new substance with different chemical or physical properties. The functional groups of this compound—the carboxylic acid, the two chloro groups, and the iodo group—offer multiple avenues for such modifications.
The carboxylic acid group is readily converted into esters and amides, which are fundamental functional groups in organic and medicinal chemistry.
Esterification: This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. The resulting esters can have altered solubility and reactivity profiles. For example, conversion to a methyl or ethyl ester can protect the carboxylic acid group while other parts of the molecule are being modified.
Amidation: The formation of an amide bond is one of the most common reactions in medicinal chemistry. google.com This can be achieved by first activating the carboxylic acid (e.g., by converting it to an acyl chloride) and then reacting it with an amine. Modern coupling reagents can also facilitate this transformation directly under mild conditions. researchgate.netwikipedia.org
Table 1: General Esterification and Amidation Reactions
| Reaction Type | Reactants | Typical Conditions | Product |
|---|---|---|---|
| Esterification | This compound, Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄), Heat | 2,6-Dichloro-3-iodobenzoate ester |
Acylhydrazones are a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties. google.compublish.csiro.au The synthesis of acylhydrazones from this compound would proceed in a two-step sequence. First, the benzoic acid is converted to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the benzohydrazide. This intermediate is subsequently condensed with various aldehydes or ketones to yield the final acylhydrazone derivatives. google.comlocalpharmaguide.com This strategy allows for the introduction of a wide variety of structural motifs, creating a library of novel compounds for biological screening.
Table 2: Synthesis of Acylhydrazone Derivatives
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | Alcohol, Acid catalyst | 2,6-Dichloro-3-iodobenzoate ester |
| 2 | 2,6-Dichloro-3-iodobenzoate ester | Hydrazine hydrate (N₂H₄·H₂O) | 2,6-Dichloro-3-iodobenzohydrazide |
The presence of both chloro and iodo substituents on the aromatic ring allows for selective functionalization through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond. This reactivity difference enables the selective replacement of the iodine atom while leaving the chlorine atoms intact.
Reactions such as the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be performed selectively at the C-I bond. This allows for the introduction of new carbon-carbon and carbon-nitrogen bonds at the 3-position of the ring. The remaining chloro substituents could then be reacted under more forcing conditions if further functionalization is desired. This stepwise reactivity is a powerful tool for building complex molecular structures from a single, versatile starting material. Hypervalent iodine reagents, which are derivatives of iodoarenes, are also widely used in synthesis for various oxidative transformations. beilstein-journals.orgrsc.orgnih.gov
Precursors to Hypervalent Iodine Reagents and Catalysts
Synthesis of Iodoxybenzoic Acid (IBX) and Related Derivatives
While 2-iodobenzoic acid is the common precursor for the synthesis of 2-iodylbenzoic acid (IBX), a powerful oxidizing agent, the principles of its synthesis can be extended to its derivatives. wikipedia.orgtsijournals.comwikipedia.org The synthesis typically involves the oxidation of the iodine atom in the precursor molecule. A common and environmentally friendly method for this oxidation is the use of Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in an aqueous solution. tsijournals.comorientjchem.org
For the synthesis of IBX from 2-iodobenzoic acid, the reaction is generally carried out by treating the acid with an oxidant like potassium bromate (B103136) in sulfuric acid or, more commonly, with Oxone. wikipedia.orgtsijournals.com The reaction with Oxone is typically performed in water at an elevated temperature, around 70°C, which results in the precipitation of IBX as a white solid. wikipedia.orgorientjchem.org This general procedure can be adapted for the synthesis of substituted IBX derivatives from their corresponding substituted 2-iodobenzoic acids. For instance, the synthesis of a water-soluble derivative of IBX was achieved through the oxidation of 3-iodophthalic acid using potassium bromate. orientjchem.org
A practical method for preparing 2-iodosobenzoic acids (IBAs), which are precursors to IBX and other cyclic hypervalent iodine(III) derivatives, involves the use of Oxone® in an aqueous solution at room temperature. mdpi.com This method is noted for its mild conditions and high yields, avoiding the formation of the potentially hazardous pentavalent iodine compound, IBX. mdpi.comresearchgate.net The resulting IBAs can then be further derivatized. mdpi.com
The general synthetic approach is outlined in the table below:
| Precursor | Oxidant | Conditions | Product |
| 2-Iodobenzoic acid | Oxone® | Water, 70°C | 2-Iodoxybenzoic acid (IBX) |
| 2-Iodobenzoic acid | Potassium bromate/Sulfuric acid | - | 2-Iodoxybenzoic acid (IBX) |
| 3-Iodophthalic acid | Potassium bromate | - | Water-soluble IBX derivative |
| 2-Iodobenzoic acids | Oxone® | Aqueous solution, room temp. | 2-Iodosobenzoic acids (IBAs) |
This table summarizes general methods for the synthesis of IBX and its analogs. The synthesis of 2,6-dichloro-3-iodylbenzoic acid would follow a similar oxidative procedure starting from this compound.
Applications of Derived Hypervalent Iodine Species in Oxidation Reactions
Hypervalent iodine(V) reagents, such as IBX and its derivatives, are potent oxidizing agents used in a variety of synthetic transformations. psu.edunih.gov They are particularly valued for the oxidation of alcohols to aldehydes and ketones under mild conditions. psu.edufrontiersin.org A key advantage of IBX is its high chemoselectivity, allowing for the oxidation of alcohols in the presence of other sensitive functional groups like amines, thioethers, and olefins. tsijournals.comorientjchem.org
The applications of hypervalent iodine reagents derived from substituted iodobenzoic acids are extensive and include:
Oxidation of Alcohols: Primary and secondary alcohols are efficiently oxidized to the corresponding aldehydes and ketones. orientjchem.orgorganic-chemistry.org This is one of the most common applications of IBX.
Oxidative Cyclizations: These reagents can facilitate the synthesis of various heterocyclic compounds, such as benzimidazoles and benzoxazoles. nih.gov
α,β-Unsaturation of Carbonyl Compounds: IBX can be used to introduce a double bond adjacent to a carbonyl group. psu.edu
Oxidation of Amines and Amides: These functional groups can also be oxidized using hypervalent iodine reagents. nih.gov
α-Hydroxylation of Carbonyls: IBX can be used to introduce a hydroxyl group at the alpha position of some carbonyl compounds. orientjchem.org
The following table details some specific oxidative transformations mediated by IBX:
| Substrate Type | Product Type | Reagent | Key Features |
| Alcohols | Aldehydes/Ketones | IBX | High selectivity, mild conditions. orientjchem.orgpsu.edu |
| β-Hydroxyketones | β-Diketones | IBX | Superior yields compared to other methods. wikipedia.org |
| Vicinal Diols | Diketones | IBX | No cleavage of the C-C bond. wikipedia.org |
| Alkenes/Alkynes | α-Iodoketones | IBX/I₂ | Mild and user-friendly method. tsijournals.com |
Development of Recyclable Hypervalent Iodine Catalytic Systems
A significant area of research in hypervalent iodine chemistry is the development of recyclable catalytic systems to enhance the economic and environmental viability of these reagents. nih.gov While standard hypervalent iodine reagents like IBX are not inherently recyclable, strategies have been developed to overcome this limitation. nsf.gov
One approach involves anchoring the hypervalent iodine species to a polymer support. arkat-usa.orgnsf.gov This allows for the easy separation of the reagent from the reaction mixture after the oxidation is complete. The reduced form of the iodine, attached to the polymer, can then be re-oxidized and reused in subsequent reactions. For example, a polystyrene-supported IBX reagent has been developed and shown to be effective in various oxidation reactions. orientjchem.org
Another strategy focuses on the in situ generation of the active iodine(V) species from a catalytic amount of an iodoarene precursor, with a stoichiometric co-oxidant, often Oxone®, regenerating the catalyst. tsijournals.comnih.gov This catalytic approach minimizes the amount of the iodine reagent required. Systems based on 2-iodoxybenzenesulfonic acid (IBS) have been shown to be effective for the catalytic oxidation of alcohols. nsf.gov
Key developments in recyclable hypervalent iodine systems include:
Polymer-Supported Reagents: Polystyrene and polyisobutylene-bound IBX derivatives have been synthesized and demonstrated to be recyclable for multiple reaction cycles without significant loss of activity. nsf.gov
Catalytic Systems with Co-oxidants: The use of a catalytic amount of an iodoarene with a stoichiometric amount of a terminal oxidant like Oxone® provides an efficient and more sustainable oxidation protocol. nih.govtsijournals.com
These advancements address some of the primary drawbacks of using stoichiometric hypervalent iodine reagents, paving the way for their broader application in both laboratory and industrial settings. nih.gov
Computational and Theoretical Studies on 2,6 Dichloro 3 Iodobenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular energy, and reactivity.
Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular structure and energetics of organic compounds. Current time information in Cambridgeshire, GB.wikipedia.org For a molecule like 2,6-dichloro-3-iodobenzoic acid, DFT calculations would typically be employed to determine its most stable three-dimensional conformation. This involves optimizing the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.
The choice of the functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining accurate results. Current time information in Cambridgeshire, GB. For molecules containing heavy atoms like iodine, basis sets with effective core potentials are often used. The calculations would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate thermodynamic properties like the molecule's total energy, enthalpy, and Gibbs free energy, providing insights into its stability. Current time information in Cambridgeshire, GB.
Table 1: Representative Data from DFT Geometry Optimization of a Substituted Benzoic Acid
| Parameter | Calculated Value |
| C-C (ring) bond lengths | 1.39 - 1.41 Å |
| C-Cl bond length | ~1.74 Å |
| C-I bond length | ~2.10 Å |
| C=O bond length | ~1.21 Å |
| O-H bond length | ~0.97 Å |
| Carboxylic acid group dihedral angle | Variable |
Note: This table presents typical values for a substituted benzoic acid and is for illustrative purposes only. Actual values for this compound would require specific calculations.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods are also invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the chemical shifts of ¹H and ¹³C nuclei. googleapis.com These predictions are useful for assigning peaks in experimental NMR spectra.
Infrared (IR) spectroscopy can also be simulated. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. googleapis.com Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the carboxylic acid group or the bending of C-H bonds. These theoretical spectra can be compared with experimental data to confirm the molecular structure.
Table 2: Illustrative Predicted Spectroscopic Data for a Halogenated Benzoic Acid
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shift (C-COOH) | 165 - 175 ppm |
| ¹H NMR Chemical Shift (COOH) | 10 - 13 ppm |
| IR Frequency (C=O stretch) | 1700 - 1750 cm⁻¹ |
| IR Frequency (O-H stretch) | 3200 - 3600 cm⁻¹ |
Note: These are representative ranges and the actual predicted values for this compound would depend on the specific computational method and level of theory used.
Molecular Modeling of Intermolecular Interactions
In the solid state, molecules interact with their neighbors, and these interactions dictate the crystal structure and physical properties of the material. Molecular modeling techniques are used to study these non-covalent interactions.
Hydrogen Bonding and Halogen Bonding Interactions
For this compound, two key intermolecular interactions are expected: hydrogen bonding and halogen bonding.
Hydrogen bonding would occur between the carboxylic acid groups of adjacent molecules, likely forming dimeric structures. Computational models can quantify the strength of these hydrogen bonds by calculating their interaction energies.
Crystal Packing and Polymorphism Prediction
Building upon the understanding of intermolecular interactions, computational methods can be used to predict how molecules will pack in a crystal lattice. This field, known as crystal structure prediction (CSP), aims to identify the most stable crystal structures (polymorphs) for a given molecule based on its chemical diagram.
CSP typically involves generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. This is a computationally intensive process that often employs a combination of molecular mechanics force fields and more accurate quantum mechanical methods. The prediction of potential polymorphs is of significant interest in the pharmaceutical and materials science fields, as different polymorphs can have different physical properties.
Environmental and Sustainable Aspects of 2,6 Dichloro 3 Iodobenzoic Acid Chemistry
Green Chemistry Principles in its Synthesis and Application
Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com For 2,6-dichloro-3-iodobenzoic acid, applying these principles is crucial for minimizing its environmental footprint.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste. acs.org For instance, addition reactions are considered highly atom-economical because all reactant atoms are typically incorporated into the final product. rsc.org
In the synthesis of compounds related to this compound, such as 2,6-dichloro-p-toluic acid, methods have been developed to improve yield and reduce waste. One patented method reports a yield of over 80% and a product purity of over 95%, with the mother liquor being recycled as a raw material for subsequent batches, thus minimizing waste. google.com However, some traditional synthetic routes, like those employing the Wittig reaction, can have very low atom economies, even with high chemical yields, due to the generation of significant byproducts. rsc.org
The haloform reaction, which can be used for the oxidative degradation of methyl ketones to carboxylic acids, is effective but often requires strongly basic conditions and can produce a large quantity of wastewater, representing poor atom economy and a significant environmental burden. researchgate.net The development of catalytic processes, such as using selenium-containing catalysts for the oxidation of aldehydes to carboxylic acids, presents a greener alternative with the potential for catalyst and solvent recycling. mdpi.com
Table 1: Comparison of Reaction Types and Atom Economy
| Reaction Type | General Atom Economy | Example |
|---|---|---|
| Addition | High (often 100%) | Diels-Alder Reaction jocpr.com |
| Substitution | Moderate to Low | Wittig Reaction rsc.org |
| Elimination | Low | Varies |
This table provides a generalized view of the atom economy for different reaction classes relevant to organic synthesis.
The choice of solvents and reagents is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of less hazardous and recyclable substances. matanginicollege.ac.in
In the synthesis of related dichlorinated aromatic compounds, researchers have explored the use of "green solvents" like ethanol. researchgate.net For instance, the ammonolysis of a trichlorinated intermediate to form 2,6-dichloro-3-fluorobenzamide was successfully carried out in ethanol. researchgate.net The use of water as a solvent, especially in catalytic oxidations, is another key strategy. For example, the oxidation of aldehydes to carboxylic acids using hydrogen peroxide as the oxidant can be performed in water with a recyclable selenium catalyst. mdpi.com
The replacement of hazardous reagents is another important aspect. Traditional nitration reactions often use a mixture of nitric and sulfuric acids, which are highly corrosive. Greener alternatives, such as using calcium nitrate (B79036) in the presence of acetic acid, have been explored for the nitration of phenols. wjpmr.com Similarly, hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) and [bis(trifluoroacetoxy)iodo]benzene, are used as oxidizing agents under mild conditions, offering a more environmentally friendly option compared to some heavy metal oxidants. arkat-usa.org In the synthesis of 2-iodoxybenzoic acid (IBX), a related iodinated compound, an electrochemical method using a boron-doped diamond anode has been developed, which offers high selectivity and avoids the use of harsh chemical oxidants. zendy.io
The development of polymer-supported and recyclable hypervalent iodine reagents further enhances their green credentials by simplifying product purification and reducing waste. arkat-usa.org
Future Directions and Emerging Research Areas
Integration in Advanced Materials Science
The exploration of 2,6-dichloro-3-iodo-benzoic acid as a component in advanced materials is a field ripe with potential, though still in its nascent stages. The inherent properties of this molecule, including its rigid benzoic acid core and multiple halogen substituents, suggest its utility as a building block for novel functional materials. The carboxylic acid group provides a reactive handle for incorporation into polymer chains or for anchoring to surfaces, while the chlorine and iodine atoms can influence properties such as thermal stability, flame retardancy, and refractive index.
Future research may focus on the synthesis of high-performance polymers, such as polyesters or polyamides, using 2,6-dichloro-3-iodo-benzoic acid or its derivatives as a monomer. The resulting materials could exhibit enhanced durability and specific optical or electronic properties. Furthermore, its structure could be amenable to the design of metal-organic frameworks (MOFs), where the carboxylic acid would coordinate to metal centers, creating porous materials with potential applications in gas storage, separation, or catalysis. While dedicated studies on these specific applications are not yet prevalent in published literature, the foundational chemistry of the molecule supports the viability of these research avenues.
Novel Catalytic Applications and Organocatalysis
The potential for 2,6-dichloro-3-iodo-benzoic acid in the realm of catalysis and organocatalysis remains an area with significant untapped possibilities. The electron-withdrawing nature of the chlorine and iodine atoms can modulate the acidity of the carboxylic acid group, which could be harnessed in acid-catalyzed reactions. Moreover, the iodine atom itself presents an intriguing feature for catalytic design. Hypervalent iodine compounds, derived from iodoarenes, are known to be powerful oxidants and can mediate a variety of chemical transformations.
Future investigations may explore the development of novel organocatalysts based on the 2,6-dichloro-3-iodo-benzoic acid scaffold. Such catalysts could potentially leverage the unique steric and electronic environment of the substituted phenyl ring to achieve high levels of stereoselectivity in asymmetric synthesis. Additionally, this compound could serve as a ligand for transition metal catalysts. The coordination of the carboxylic acid to a metal center, combined with the electronic influence of the halogen atoms, could lead to catalysts with novel reactivity and selectivity. While the direct application of 2,6-dichloro-3-iodo-benzoic acid as a catalyst is not yet a well-established area of research, its structural motifs suggest a promising line of inquiry for the development of next-generation catalytic systems.
Advanced Reaction Design and Discovery
A significant and well-documented area of emerging research for 2,6-dichloro-3-iodo-benzoic acid is its application in advanced reaction design, particularly as a precursor for the synthesis of reagents for radiofluorination. This is of paramount importance in the development of positron emission tomography (PET) imaging agents, which are crucial for medical diagnostics.
The compound serves as a key starting material for the creation of spirocyclic hypervalent iodine(III) ylides. rsc.org These ylides are stable and easily purified precursors that facilitate the introduction of the fluorine-18 (B77423) isotope ([¹⁸F]) into a wide array of aromatic compounds. rsc.org The process, a hypervalent iodine(III)-mediated radiofluorination, offers significant advantages over traditional methods, including high radiochemical yields, excellent regioselectivity, and applicability to non-activated or sterically hindered aromatic systems. rsc.org
The synthesis of the precursor typically involves the reduction of the carboxylic acid group of 2,6-dichloro-3-iodo-benzoic acid to the corresponding alcohol, followed by further transformations to generate the desired iodonium (B1229267) ylide. google.com A notable example involves the reduction of a mixture of 2,6-dichlorobenzoic acid and 2,6-dichloro-3-iodobenzoic acid using a borane-tetrahydrofuran (B86392) complex. rsc.orggoogle.com This methodology has been successfully applied to the synthesis of precursors for clinically relevant PET radiotracers, such as those used for imaging the norepinephrine (B1679862) transporter. rsc.org
The table below summarizes key aspects of the application of 2,6-dichloro-3-iodo-benzoic acid derivatives in radiofluorination.
| Application | Precursor Type | Key Advantages | Example Radiotracer |
| PET Imaging Agent Synthesis | Spirocyclic Iodonium(III) Ylides | High radiochemical yield, excellent regioselectivity, applicable to non-activated arenes | Precursors for [¹⁸F]mFBG (meta-[¹⁸F]fluorobenzylguanidine) |
This advanced reaction design showcases the pivotal role of 2,6-dichloro-3-iodo-benzoic acid in facilitating the synthesis of complex molecules for cutting-edge medical applications. The development of these stable and highly reactive precursors is a testament to the innovative potential of this compound in modern synthetic chemistry. rsc.org
Q & A
Q. What are the recommended synthetic pathways for 2,6-dichloro-3-iodobenzoic acid, and how can regioselectivity be ensured during halogenation?
- Methodological Answer : Synthesis typically involves sequential halogenation. Begin with benzoic acid as the precursor:
Chlorination : Use electrophilic chlorinating agents (e.g., Cl₂/FeCl₃) under controlled conditions to achieve 2,6-dichlorobenzoic acid. Regioselectivity is influenced by steric and electronic effects of the carboxylic acid group .
Iodination : Introduce iodine at the 3-position via directed ortho-metalation (DoM) or electrophilic iodination (e.g., N-iodosuccinimide in acidic media). Monitor reaction temperature (0–25°C) to avoid over-iodination.
- Validation : Confirm regiochemistry using ¹H/¹³C NMR and X-ray crystallography (if crystals are obtainable).
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- Primary Techniques :
- NMR : Compare chemical shifts of aromatic protons (δ ~7.5–8.5 ppm) and carbons to distinguish chlorine/iodine effects.
- Mass Spectrometry (MS) : Confirm molecular ion [M-H]⁻ at m/z 330.82 (theoretical). Resolve isotopic patterns for Cl₂ and I using high-resolution MS.
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
- Contradictions : Cross-reference with computational models (DFT for NMR predictions) and literature analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid ).
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles. Avoid skin contact due to potential halogenated compound toxicity .
- Ventilation : Work in a fume hood to mitigate inhalation risks.
- Storage : Store in amber glassware at 4°C to prevent light-induced degradation. Monitor for discoloration or precipitate formation as stability indicators .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Cl, I) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The carboxylic acid group deactivates the ring, while iodine enhances electrophilicity at the 3-position. This facilitates Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis).
- Steric Considerations : 2,6-Dichloro substitution creates steric hindrance; optimize ligand choice (e.g., SPhos for bulky substrates).
- Case Study : Compare reaction yields with/without iodine substitution using TLC and GC-MS. Reference analogous halogenated benzoic acids in cross-coupling literature .
Q. How can researchers assess the thermal and photostability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min). Monitor decomposition onset temperature.
- Photostability : Expose samples to UV-Vis light (λ = 254–365 nm) and analyze degradation via HPLC. Use dark controls.
- Data Interpretation : Compare degradation kinetics with structurally similar compounds (e.g., 2,5-dichloro-3-hydroxybenzoic acid ).
Q. What strategies are recommended for resolving contradictions in reported physicochemical data (e.g., solubility, melting point) for halogenated benzoic acids?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., USP/Ph. Eur. methods for melting point determination).
- Solubility Analysis : Use Hansen solubility parameters (HSPs) to predict solvents. Experimentally validate in DMSO, THF, and aqueous buffers (pH 2–7).
- Collaborative Studies : Share data via open-access platforms (e.g., NIST Chemistry WebBook ) to harmonize results.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
